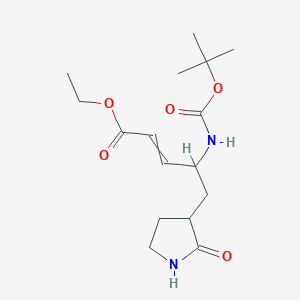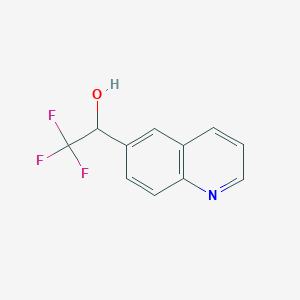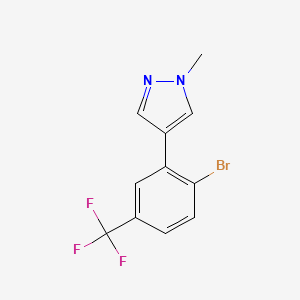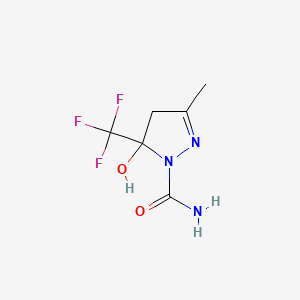
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine, agriculture, and industrial applications .
Preparation Methods
The synthesis of 1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, yielding the desired pyrazole derivative . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are formed using reagents like thionyl chloride.
Scientific Research Applications
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar in structure but lacks the carbamoyl group, affecting its reactivity and biological activity.
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: Contains additional functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H8F3N3O2 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C6H8F3N3O2/c1-3-2-5(14,6(7,8)9)12(11-3)4(10)13/h14H,2H2,1H3,(H2,10,13) |
InChI Key |
RTCNUKYHTIROLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
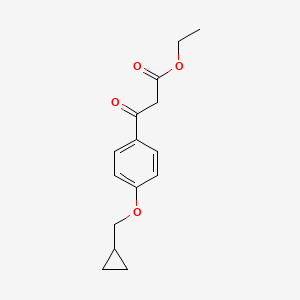
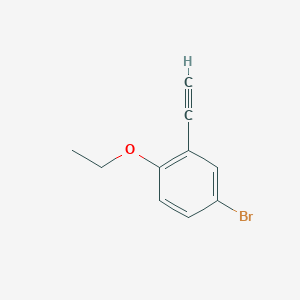
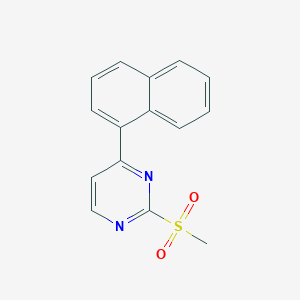
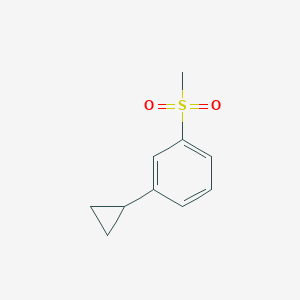
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
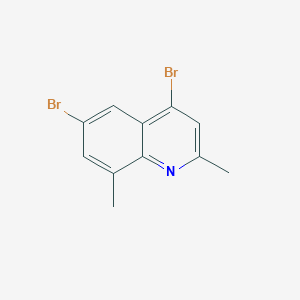
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)


